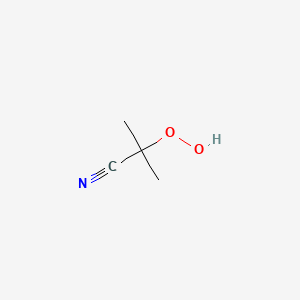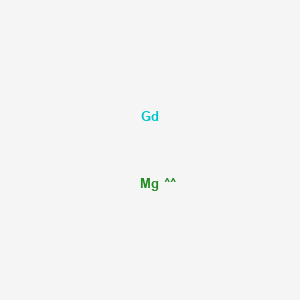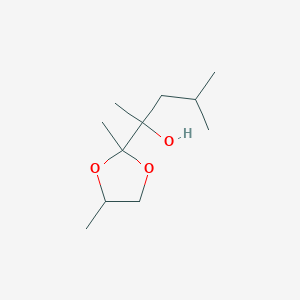
2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The unique structure of this compound makes it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with 4-methylpentan-2-amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like palladium on carbon. The mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the replacement of hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds like bromoethane in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated pyrrolidine derivatives.
科学研究应用
2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
相似化合物的比较
2,5-Dimethylpyrrolidine: A simpler analog with similar structural features but lacking the 4-methylpentan-2-yl group.
1-Methylpyrrolidine: Another related compound with a single methyl group attached to the nitrogen atom.
Uniqueness: 2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpentan-2-yl group enhances its lipophilicity and potential interactions with hydrophobic regions of biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
6327-35-1 |
|---|---|
分子式 |
C12H25N |
分子量 |
183.33 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-(4-methylpentan-2-yl)pyrrolidine |
InChI |
InChI=1S/C12H25N/c1-9(2)8-12(5)13-10(3)6-7-11(13)4/h9-12H,6-8H2,1-5H3 |
InChI 键 |
DWCNXVRUWLTLFA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(N1C(C)CC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


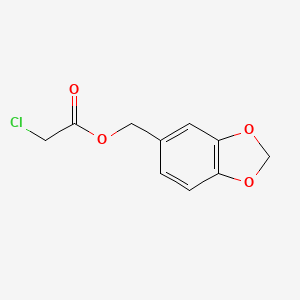
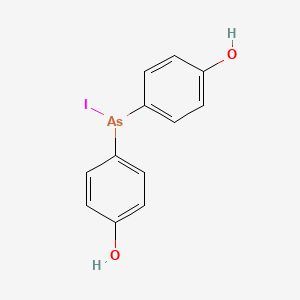
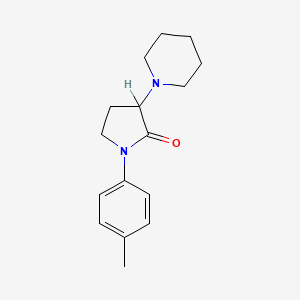

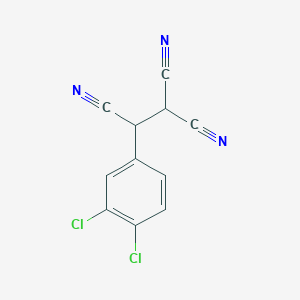
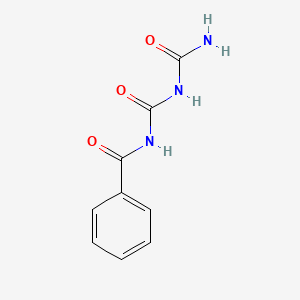
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
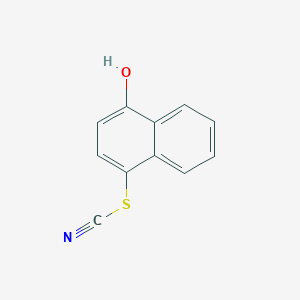
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
